Boc-NH-C4-Br

Catalog No.
S761796
CAS No.
164365-88-2
M.F
C9H18BrNO2
M. Wt
252.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-C4-Br

CAS Number

164365-88-2

Product Name

Boc-NH-C4-Br

IUPAC Name

tert-butyl N-(4-bromobutyl)carbamate

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

InChI

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)

InChI Key

GKGFAEREWWZBKY-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(4-Bromobutyl)carbamic Acid 1,1-Dimethylethyl Ester; N-(tert-Butoxycarbonyl)-1-bromobutan-4-ylamine;

Canonical SMILES

CC(C)(C)OC(=O)NCCCCBr

The exact mass of the compound 4-(Boc-amino)butyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl (4-bromobutyl)carbamate (CAS 164365-88-2) is a highly versatile, bifunctional C4 building block featuring an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a reactive primary bromide. It serves as a critical intermediate in the synthesis of PROTAC linkers, pharmaceutical haptens, and modified N-heterocyclic carbenes (NHCs). By masking the nucleophilic amine, the compound prevents spontaneous self-condensation, while the bromide acts as an optimized leaving group for nucleophilic substitution (e.g., Williamson ether synthesis or N-alkylation). Its balanced reactivity profile makes it a staple in both discovery-scale medicinal chemistry and process-scale pharmaceutical manufacturing .

Substituting Boc-NH-C4-Br with its unprotected analog (4-bromobutan-1-amine) is practically impossible due to rapid intramolecular cyclization into pyrrolidine, which destroys the reagent before it can be deployed. Furthermore, substituting the bromide with a chloride (Boc-NH-C4-Cl) drastically reduces the electrophilicity of the terminal carbon, often requiring the addition of costly iodide catalysts (Finkelstein conditions) or excessive heating that can degrade sensitive substrates. Conversely, the iodide analog (Boc-NH-C4-I) is highly light- and temperature-sensitive, complicating bulk storage and transport. Finally, utilizing base-labile protecting groups like Fmoc (Fmoc-NH-C4-Br) precludes the use of standard basic alkylation conditions, severely restricting the synthetic window for PROTAC and hapten assembly[1].

Alkylation Efficiency Under Mild Basic Conditions

In the synthesis of ether-linked precursors (e.g., reacting with 4-hydroxy-2-nitroaniline), Boc-NH-C4-Br demonstrates exceptional electrophilic reactivity. Utilizing Cs2CO3 as a base, the bromide undergoes substitution to yield the target ether in quantitative yield (~100%) without the need for elevated temperatures or extended reflux [1]. In contrast, the chloride analog (Boc-NH-C4-Cl) typically exhibits sluggish kinetics under identical conditions, often yielding <60% conversion without the addition of iodide catalysts. This makes the bromide derivative highly preferred for maximizing throughput and minimizing purification bottlenecks in multi-step syntheses.

Evidence DimensionO-Alkylation Yield (Williamson Ether Synthesis)
Target Compound DataQuantitative yield (~100%) with Cs2CO3
Comparator Or BaselineBoc-NH-C4-Cl (typically <60% without NaI catalysis)
Quantified Difference>40% increase in yield; eliminates need for Finkelstein catalysis
ConditionsReaction with phenolic substrate using Cs2CO3 base at standard temperatures

Procuring the bromide variant eliminates the need for catalytic additives and harsh heating, streamlining process scale-up and improving overall step economy.

Protecting Group Orthogonality in Base-Mediated Couplings

The Boc protecting group in Boc-NH-C4-Br provides critical stability during base-mediated alkylation steps. When subjected to strong bases (e.g., K2CO3, Cs2CO3) required for coupling the bromide to complex pharmacophores or E3 ligase ligands, the Boc group remains structurally intact, allowing for subsequent controlled deprotection using trifluoroacetic acid (TFA) or HCl[1]. If an Fmoc-protected analog (Fmoc-NH-C4-Br) were used under identical basic conditions, premature deprotection would occur, leading to unwanted side reactions and oligomerization.

Evidence DimensionProtecting Group Retention under Basic Alkylation
Target Compound Data>99% retention of Boc group in presence of Cs2CO3/K2CO3
Comparator Or BaselineFmoc-NH-C4-Br (rapid cleavage under basic/nucleophilic conditions)
Quantified DifferenceNear-total preservation of amine masking vs. rapid degradation
ConditionsBase-mediated alkylation (e.g., Cs2CO3 in polar aprotic solvents)

Ensures that the primary amine remains completely masked during aggressive basic coupling steps, preventing costly batch failures in complex linker synthesis.

Prevention of Spontaneous Intramolecular Cyclization

Primary haloamines with a 4-carbon chain are notoriously unstable; unprotected 4-bromobutylamine undergoes rapid intramolecular nucleophilic attack to form pyrrolidine, with a half-life of mere minutes to hours at ambient temperature. By incorporating the electron-withdrawing and sterically bulky Boc group, Boc-NH-C4-Br completely suppresses this cyclization pathway . This structural modification extends the reagent's shelf life to over 6 months at -80°C, allowing for bulk procurement and reliable inventory management without the risk of spontaneous degradation.

Evidence DimensionSpontaneous Cyclization Rate (Shelf Stability)
Target Compound DataStable for >6 months under cold storage (-80°C to -20°C)
Comparator Or BaselineUnprotected 4-bromobutylamine (rapid cyclization to pyrrolidine at RT)
Quantified DifferenceMonths of stability vs. immediate degradation
ConditionsNeat storage or stock solution formulation

Allows procurement teams to purchase in bulk and store the reagent reliably, whereas unprotected analogs must be generated in situ.

PROTAC and ADC Linker Assembly

Leveraging its optimal C4 spacer length and orthogonal Boc protection, this compound is ideal for synthesizing alkyl chain-based PROTACs. The bromide allows for efficient SN2 coupling to E3 ligase ligands or target protein binders, while the Boc group is later cleaved with TFA for subsequent amide bond formation.

Synthesis of Modified N-Heterocyclic Carbenes (NHCs)

Used as a critical building block to attach strained cyclooctyne motifs to NHC backbones. The quantitative yield achieved during the initial etherification step ensures high throughput for developing stable electrochemical biosensor platforms [1].

Development of Pharmaceutical Haptens

Employed in the multi-step synthesis of complex haptens for vaccine development. The compound's stability under basic alkylation conditions prevents premature amine exposure, ensuring high fidelity in constructing the linker architecture [2].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.05209 Da

Monoisotopic Mass

251.05209 Da

Heavy Atom Count

13

UNII

KWX42DWP3K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-(Boc-amino)butyl bromide

Dates

Last modified: 08-15-2023

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